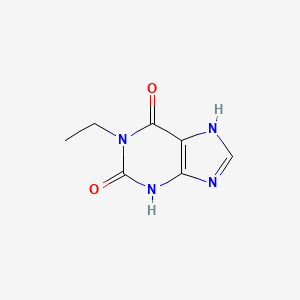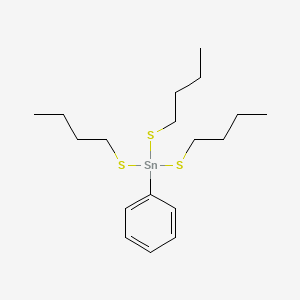
1,1-Di-tert-butyl-3,3,3-trimethyldisiloxan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Di-tert-butyl-3,3,3-trimethyldisiloxan-1-ol is a chemical compound with a unique structure that includes two tert-butyl groups and a trimethylsilyl group attached to a disiloxane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Di-tert-butyl-3,3,3-trimethyldisiloxan-1-ol typically involves the reaction of tert-butyl lithium with trimethylchlorosilane, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process can be summarized as follows:
Reaction of tert-butyl lithium with trimethylchlorosilane: This step forms the intermediate tert-butyltrimethylsilane.
Hydrolysis: The intermediate is then hydrolyzed to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Di-tert-butyl-3,3,3-trimethyldisiloxan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may require catalysts such as platinum or palladium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce various silane derivatives.
Applications De Recherche Scientifique
1,1-Di-tert-butyl-3,3,3-trimethyldisiloxan-1-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound can be used in the study of silicon-based biochemistry and the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of medical devices.
Industry: It is used in the production of specialty polymers and as a precursor for advanced materials.
Mécanisme D'action
The mechanism by which 1,1-Di-tert-butyl-3,3,3-trimethyldisiloxan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological pathways and industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Di-tert-butylperoxy-3,3,5-trimethylcyclohexane: This compound is used as a crosslinking agent in polymerization reactions.
5,5′,6,6′-Tetramethyl-3,3′-di-tert-butyl-1,1′-biphenyl-2,2′-diol: Used as a ligand in catalysis.
1,3-Di-tert-butylbenzene: Participates in various organic reactions.
Uniqueness
1,1-Di-tert-butyl-3,3,3-trimethyldisiloxan-1-ol is unique due to its disiloxane backbone and the presence of both tert-butyl and trimethylsilyl groups. This combination imparts distinct chemical properties, making it valuable in specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
92810-27-0 |
|---|---|
Formule moléculaire |
C11H28O2Si2 |
Poids moléculaire |
248.51 g/mol |
Nom IUPAC |
ditert-butyl-hydroxy-trimethylsilyloxysilane |
InChI |
InChI=1S/C11H28O2Si2/c1-10(2,3)15(12,11(4,5)6)13-14(7,8)9/h12H,1-9H3 |
Clé InChI |
YFEZRRXBZHCVPE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C(C)(C)C)(O)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


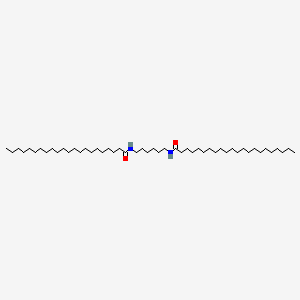
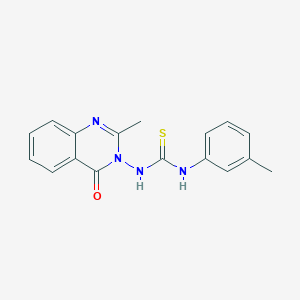

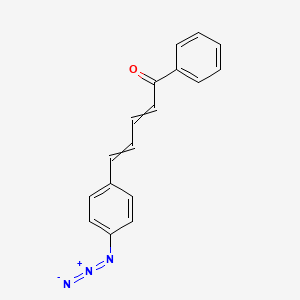

![1,2-Bis[(ethenesulfonyl)methyl]benzene](/img/structure/B14342304.png)
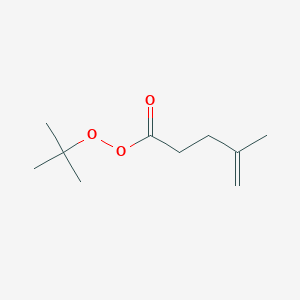
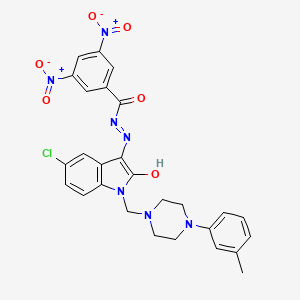
arsanium bromide](/img/structure/B14342323.png)
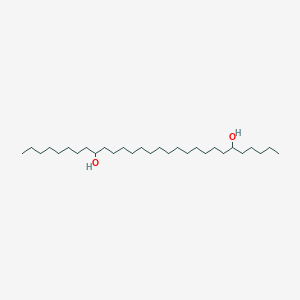
![1-[(2-Chloro-1,3-benzothiazol-7-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14342333.png)
